molecular formula C16H13Cl3N2O3S B12432199 (Z)-2,3-dichloro-3-(4-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide

(Z)-2,3-dichloro-3-(4-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide

Cat. No.: B12432199
M. Wt: 419.7 g/mol
InChI Key: YHPGXJXWMDNSDU-UHFFFAOYSA-N
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Description

(Z)-2,3-dichloro-3-(4-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes dichloro, chlorobenzylsulfinyl, and methoxypyridinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2,3-dichloro-3-(4-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura cross-coupling reactions, which are known for their efficiency and environmental friendliness . This method uses a vitamin E derived surfactant, TPGS-750-M, in water to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(Z)-2,3-dichloro-3-(4-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2,3-dichloro-3-(4-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure makes it a potential candidate for probing the activity of various enzymes involved in metabolic pathways.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of (Z)-2,3-dichloro-3-(4-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2,3-dichloro-3-(4-chlorobenzylsulfinyl)-N-(6-methoxypyridin-3-yl)acrylamide stands out due to its combination of dichloro, chlorobenzylsulfinyl, and methoxypyridinyl groups. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H13Cl3N2O3S

Molecular Weight

419.7 g/mol

IUPAC Name

2,3-dichloro-3-[(4-chlorophenyl)methylsulfinyl]-N-(6-methoxypyridin-3-yl)prop-2-enamide

InChI

InChI=1S/C16H13Cl3N2O3S/c1-24-13-7-6-12(8-20-13)21-16(22)14(18)15(19)25(23)9-10-2-4-11(17)5-3-10/h2-8H,9H2,1H3,(H,21,22)

InChI Key

YHPGXJXWMDNSDU-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C(=C(S(=O)CC2=CC=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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